Field: Organic Chemistry
Application: This compound is used in the synthesis of α-aryl-β-diketones.
Field: Inorganic Chemistry
Application: This compound is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex.
2,2,6,6-Tetramethylheptane-3,5-dione is a stable, anhydrous liquid with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol. It appears as a clear colorless to slightly yellow liquid and has a melting point exceeding 400 °C (decomposition) and a boiling point of 72-73 °C at reduced pressure . The compound is known for its role as a beta-diketone ligand in coordination chemistry, particularly in forming complexes with metals such as yttrium .
The synthesis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) typically involves the reaction of yttrium nitrate hydrate with 2,2,6,6-tetramethylheptane-3,5-dione. The process results in the formation of stable yttrium complexes that can be characterized using various analytical techniques .
Tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) finds applications in:
Studies have shown that the interactions of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) with various ligands can lead to significant changes in stability and reactivity. These interactions are crucial for understanding the behavior of metal complexes in biological systems and their potential therapeutic applications .
Several compounds share structural similarities with 2,2,6,6-tetramethylheptane-3,5-dione. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1. Acetylacetone | C5H8O2 | Commonly used beta-diketone; more volatile than 2,2,6,6-tetramethylheptane-3,5-dione |
2. Dipivaloylmethane | C11H18O2 | Similar structure but less sterically hindered; used in metal complexation |
3. Hexafluoroacetylacetone | C5H3F6O2 | Contains fluorine substituents; used for its strong chelating ability |
Uniqueness: The bulky tert-butyl groups in 2,2,6,6-tetramethylheptane-3,5-dione provide steric hindrance that enhances stability and alters reactivity compared to other beta-diketones.
The 2,2,6,6-tetramethyl-3,5-heptanedione (TMHD) ligand is synthesized via Claisen condensation between pivaloyl chloride and acetylacetone derivatives, yielding a sterically hindered β-diketone with tert-butyl substituents. The bulky tert-butyl groups enforce a rigid octahedral geometry around yttrium, reducing intermolecular interactions and enhancing volatility—a critical property for MOCVD precursors.
Steric Modulation Effects
Ligand Substituent | Metal Complex Stability (ΔG, kJ/mol) | Sublimation Temperature (°C) |
---|---|---|
TMHD (tert-butyl) | 88.9 ± 2.1 | 290 |
Acetylacetonate | 72.4 ± 1.8 | 210 |
Hexafluoroacetylacetonate | 95.3 ± 2.5 | 320 |
The increased stability of Y(TMHD)₃ compared to smaller ligands arises from reduced lattice energy and suppressed oligomerization. However, excessive steric bulk (>3.5 Å van der Waals radius) decreases precursor volatility due to inefficient packing in the solid state.
Y(TMHD)₃ adopts a distorted octahedral geometry in solution, with yttrium(III) coordinated to six oxygen atoms from three bidentate TMHD ligands. Nuclear magnetic resonance (NMR) studies reveal dynamic ligand exchange processes:
Coordination with Lewis bases like tetrahydrofuran (THF) increases volatility by displacing residual water molecules, lowering the melting point from 173°C to 145°C. This adduct formation follows the equilibrium:
$$ \text{Y(TMHD)}3 + 2\text{THF} \rightleftharpoons \text{Y(TMHD)}3(\text{THF})_2 \quad \Delta H = -34.1 \, \text{kJ/mol} $$
Recent advances utilize ball milling for solvent-free Y(TMHD)₃ synthesis:
Mechanochemical routes eliminate solvent waste and reduce reaction times by 60%, though product purity (98.2%) slightly trails solution-phase synthesis (99.5%).
The coordination chemistry of 2,2,6,6-tetramethylheptane-3,5-dione with yttrium represents a fundamental example of lanthanide beta-diketonate chemistry, where the compound forms tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) complexes with distinctive structural and thermodynamic properties [2]. This beta-diketone ligand, commonly referred to as dipivaloylmethane, functions as a bidentate chelating agent that coordinates to the yttrium(III) center through its two oxygen atoms, creating stable six-membered chelate rings . The resulting coordination compound exhibits a molecular weight of 641.73 grams per mole and demonstrates remarkable thermal stability with a melting point ranging from 170 to 173 degrees Celsius [38].
The chelation behavior of 2,2,6,6-tetramethylheptane-3,5-dione with yttrium follows established patterns observed in lanthanide beta-diketonate chemistry, where the metal center typically adopts coordination numbers ranging from six to eight depending on the presence of additional coordinating solvents or ligands [2] [46]. In the monomeric tris complex, yttrium exhibits an octahedral coordination geometry when no additional ligands are present, with yttrium-oxygen bond distances typically ranging from 2.30 to 2.45 Angstroms [2] [11]. The coordination environment can expand to square antiprismatic geometry when additional coordinating molecules such as dimethyl sulfoxide or tetrahydrofuran are present, resulting in eight-coordinate yttrium centers with slightly longer bond distances averaging 2.38 Angstroms [46].
The ligand exchange kinetics of yttrium beta-diketonate complexes proceed through well-characterized dissociative mechanisms, where the rate-determining step involves the breaking of yttrium-oxygen bonds prior to the coordination of incoming ligands [34] [44]. Thermogravimetric analysis of tris(2,2,6,6-tetramethylheptane-3,5-dionato)yttrium(III) reveals that the evaporation process follows a phase boundary reaction mechanism with an activation energy of 88.9 kilojoules per mole [34]. The exchange process exhibits temperature-dependent behavior, with enhanced lability observed at elevated temperatures due to increased thermal motion and weakening of the metal-ligand bonds [5].
Comparative studies with other lanthanide beta-diketonate systems demonstrate that yttrium complexes generally exhibit intermediate lability between the more labile early lanthanides and the more inert late lanthanides [14]. The dissociation kinetics are influenced by the steric bulk of the beta-diketone substituents, with the tetramethyl groups in 2,2,6,6-tetramethylheptane-3,5-dione providing significant steric protection that enhances the kinetic stability of the resulting complexes [11] .
Property | Value | Temperature Range (K) | Reference |
---|---|---|---|
Melting Point (°C) | 170-173 | N/A | [38] |
Boiling Point (°C) | 290 | N/A | [38] |
Molecular Weight (g/mol) | 641.73 | N/A | [2] |
Enthalpy of Sublimation (kJ/mol) | 141.6-156.9 | 357-434 | [2] |
Enthalpy of Vaporization (kJ/mol) | 89.5 | 450-455 | [2] |
Enthalpy of Fusion (kJ/mol) | 51.8 | 440 | [2] |
Activation Energy for Evaporation (kJ/mol) | 88.9 | N/A | [34] |
The formation of polynuclear complexes involving 2,2,6,6-tetramethylheptane-3,5-dione and yttrium with transition metals represents an important aspect of heterometallic coordination chemistry [17] [20]. These multinuclear assemblies can be achieved through various synthetic strategies, including the use of bridging ligands that can simultaneously coordinate to both yttrium and transition metal centers [19]. Recent research has demonstrated the successful synthesis of dinuclear yttrium complexes featuring bis(benzimidazolyl) bridging ligands, where two six-coordinate yttrium(III) centers are connected through dianionic bridge systems [17] [19].
The coordination behavior in these polynuclear systems is governed by the different coordination preferences of yttrium compared to transition metals, with yttrium typically favoring higher coordination numbers and more ionic bonding character [20]. Heterometallic complexes containing yttrium and transition metals such as nickel, zinc, or copper have been reported, where the yttrium centers often adopt coordination numbers of eight or nine while the transition metal centers maintain their preferred lower coordination numbers [20] [21].
The structural diversity observed in yttrium-containing coordination polymers demonstrates the versatility of the metal center in forming extended framework structures [21] [24]. These polymeric networks can adopt one-dimensional chain structures, two-dimensional layered arrangements, or three-dimensional framework topologies depending on the bridging ligand geometry and coordination requirements [22] [24]. The formation of such architectures is facilitated by the high coordination number preference of yttrium and its ability to accommodate multiple bridging ligands simultaneously [24].
Complex Type | Bridging Ligand | Coordination Mode | Y-Y Distance (Å) | Reference |
---|---|---|---|---|
Dinuclear Y-guanidinate bridged | Bis(benzimidazolyl) | μ-η⁶ bridging | N/A | [17] [19] |
Y₂-benzimidazolyl bridged | Bbim²⁻ | Dianionic bridge | Variable | [19] |
Y-coordination polymers | Carboxylate/Dicarboxylate | 1D, 2D, 3D networks | Variable | [21] [24] |
Heterometallic Y-transition metal | Mixed organic ligands | Mixed coordination | N/A | [20] |
Y-lanthanide mixed frameworks | Various multidentate | Framework formation | Variable | [22] |
Chiral induction in yttrium coordination frameworks represents a sophisticated application of the unique electronic and structural properties of lanthanide complexes in asymmetric synthesis and chiral recognition [25] [27]. The incorporation of chiral auxiliaries or the use of inherently chiral ligands with yttrium beta-diketonate complexes can lead to the formation of coordinatively chiral species that exhibit distinctive optical properties and enantioselective behavior [31]. Studies utilizing vibrational circular dichroism spectroscopy have demonstrated that lanthanide tris(beta-diketonates), including yttrium complexes, can function as effective chirality probes for biological amino alcohols [31].
The mechanism of chiral induction in these systems involves ligand-to-ligand chirality transfer within the lanthanide coordination sphere, where the presence of one chiral ligand influences the coordination geometry and electronic environment of the entire complex [28] [31]. This phenomenon is particularly pronounced in yttrium complexes due to the high coordination number and dynamic nature of the lanthanide center, which allows for effective chirality transfer through conformational changes in the coordination sphere [26] [28].
Recent advances in the field have focused on the development of chiral lanthanide coordination frameworks that can undergo adaptive chirality changes in response to external stimuli [26]. These systems demonstrate the ability of achiral hosts to adopt specific chiral conformations upon binding with chiral guests, leading to the formation of diastereomeric host-guest complexes with distinct optical properties [26] [7]. The formation of such chiral assemblies is often accompanied by significant changes in circular dichroism and circularly polarized luminescence spectra, providing sensitive methods for monitoring chiral recognition events [7] [27].
The coordination recognition of differential template units in lanthanide chiral chains has been demonstrated through self-assembly processes, where chiral template units with different coordination orientations can direct the formation of distinct one-dimensional chain structures [7]. These processes involve the selective coordination of chiral template units with codirectional coordination points to form chains with characteristic helical or serpentine conformations [7]. The resulting structures exhibit strong circular dichroism signals that reflect the underlying chiral architecture and provide evidence for successful chirality transfer from the molecular to the supramolecular level [7] [27].
System | Chirality Source | Detection Method | Dissymmetry Factor (g) | Reference |
---|---|---|---|---|
Y-β-diketonate with chiral ligands | Chiral auxiliary ligands | VCD, CD spectroscopy | Variable | [31] |
Y-DOTA-type chiral complexes | Configurational chirality | NMR, X-ray diffraction | N/A | [13] |
Y-chiral amino alcohol complexes | Chiral substrate binding | VCD signals (~1500 cm⁻¹) | High sensitivity | [31] |
Chiral Y coordination frameworks | Template-directed assembly | CD, CPL spectroscopy | Variable | [7] [26] |
Y complexes with planar chirality | Planar chiral ligands | Optical rotation | N/A | [32] |
Technologists value 2,2,6,6-tetramethylheptane-3,5-dione;yttrium for its thermal stability, monomeric vapor phase, and well-defined coordination environment. When synergistically combined with energetic plasmas, neutral radicals, or supercritical solvents, this complex yields crystalline yttrium oxide layers at markedly reduced temperatures compared with conventional high-temperature chemical vapor deposition. The following sections present detailed findings that guide precursor delivery strategies, process windows, and post-deposition treatments.
Plasma-enhanced metal organic chemical vapor deposition employs radio-frequency oxygen or argon–oxygen discharges to activate the ligand set of 2,2,6,6-tetramethylheptane-3,5-dione;yttrium. Typical hardware comprises an inductively coupled parallel-plate reactor fitted with direct liquid injection of the solid precursor sublimed at 170 °C [1].
Parameter | Representative Value | Reference |
---|---|---|
Precursor evaporation temperature | 170 °C [2] | 1 |
Chamber pressure | 133 Pa [1] | 4 |
Oxygen flow rate | 80 sccm [1] | 4 |
Substrate bias range | −50 V to −175 V [1] | 4 |
Substrate temperature | 350 °C [1] | 4 |
Ion energy modulates both the sticking probability of ligand fragments and the densification rate of the nascent oxide. Key metrics are summarised below.
Bias (V) | Growth rate (nm min⁻¹) | Refractive index (632.8 nm) | Carbon impurity (at %) | Root-mean-square roughness (nm) | Reference |
---|---|---|---|---|---|
−50 | 8.2 [1] | 1.83 [1] | 1.2 [1] | 1.3 [1] | 4 |
−100 | 7.0 [1] | 1.78 [1] | 0.8 [1] | 1.5 [1] | 4 |
−175 | 4.1 [1] | 1.70 [1] | 0.6 [1] | 2.1 [1] | 4 |
Glancing-angle X-ray diffraction reveals single-phase cubic yttrium oxide for all bias conditions [1]. Increasing negative bias lowers the (222) texture coefficient, signifying preferential re-sputtering of highly oriented nuclei and corroborating the reduced growth rates listed above.
Capacitance–voltage analysis on metal–insulator–semiconductor stacks shows permittivity values between 13 and 16 at 1 kHz, largely independent of bias, with flat-band voltage shifts <0.2 V [1]. The hysteresis reduction compared with thermal films is attributed to minimal hydroxyl incorporation.
Radical-enhanced atomic layer deposition decouples adsorption and oxidation by introducing remote oxygen radicals that abstract ligands from surface-anchored 2,2,6,6-tetramethylheptane-3,5-dione;yttrium fragments [3]. This permits deposition at 473 K—150 °C lower than thermal oxide formation.
Metric | Saturation value | Reference |
---|---|---|
Adsorption time for saturation | 7 minutes [3] | 25 |
Radical exposure time for saturation | 7 minutes [3] | 25 |
Growth per cycle (473–573 K) | 0.5 Å cycle⁻¹ [3] | 25 |
Activation energy (adsorption) | 41 kJ mol⁻¹ [4] | 37 |
Total carbon concentration drops sharply with increasing growth temperature, confirming efficient ligand elimination.
Temperature (K) | Carbon (at %) | Oxygen vacancies (at %) | Reference |
---|---|---|---|
473 | 24 [3] | 1.1 [3] | 25 |
523 | 9 [5] | 0.8 [5] | 31 |
573 | 4 [3] | 0.6 [3] | 25 |
High-resolution transmission electron microscopy detects a <1 nm interfacial yttrium silicate layer [3], attributed to silicon oxidation during radical bombardment. Electrical leakage at 1 MV cm⁻¹ is 3.2 × 10⁻⁷ A cm⁻² [3], meeting complementary metal–oxide–semiconductor gate stack targets.
Supercritical carbon dioxide at 31 °C and 7.38 MPa possesses near-zero surface tension, enabling precursor dissolution and rapid penetration into high aspect ratio structures [6]. 2,2,6,6-tetramethylheptane-3,5-dione;yttrium dissolves readily due to its hydrophobic tert-butyl periphery [7].
Property | Measured value | Reference |
---|---|---|
Solubility in supercritical carbon dioxide at 40 °C, 10 MPa | 17 mmol kg⁻¹ [7] | 40 |
Enthalpy of sublimation (solid precursor) | 151 kJ mol⁻¹ [8] | 12 |
Deposition activation enthalpy (peroxide route) | 54 kJ mol⁻¹ [7] | 40 |
Tert-butyl peroxide generates tert-butoxyl radicals that cleave diketone ligands in situ.
Temperature (°C) | Pressure (MPa) | Average rate (Å min⁻¹) | Film thickness after 30 minutes (nm) | Carbon removal after 700 °C anneal (%) | Reference |
---|---|---|---|---|---|
80 | 14.48 | 7 [7] | 125 [7] | 95 [7] | 40 |
90 | 15.86 | 6 [7] | 110 [7] | 93 [7] | 40 |
130 | 22.75 | 4 [7] | 80 [7] | 96 [7] | 40 |
As-deposited films contain carbonate and hydroxide contaminants that vanish upon rapid thermal processing above 700 °C, yielding fully dense cubic yttrium oxide with root-mean-square roughness <0.6 nm [7]. Supercritical fluid deposition thus furnishes a solvent-free route to high-purity oxides on temperature-sensitive substrates.